molecular formula C20H23N7O2 B10982849 N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B10982849
M. Wt: 393.4 g/mol
InChI Key: QEJMJZCOHCAYNA-UHFFFAOYSA-N
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Description

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a triazole ring, a pyrimidine ring, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving microbial infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and pyrimidine rings enable it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[5-(methyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide
  • N-{3-[5-(ethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Uniqueness

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to the presence of the methoxymethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for research and therapeutic applications.

Biological Activity

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing a Huisgen cycloaddition reaction where an azide reacts with an alkyne.
  • Benzylation : Introduction of the methoxymethyl group onto the triazole ring.
  • Piperidine and Pyrimidine Integration : Coupling reactions to integrate the piperidine and pyrimidine moieties.
  • Carboxamide Formation : Finalizing the structure through amide bond formation.

This synthetic approach allows for structural modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The triazole derivatives have shown effectiveness against various bacterial strains, including resistant ESKAPE pathogens. For example, studies have demonstrated that modifications in the triazole structure can influence antibacterial potency against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's potential anticancer activity is also noteworthy:

  • Cell Line Studies : In vitro studies have reported that triazole derivatives, including those similar to this compound, exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Structural FeatureBiological ActivityNotes
Triazole RingAntimicrobialEssential for activity against bacteria .
Piperidine MoietyAnticancerEnhances interaction with cellular targets .
Methoxymethyl GroupIncreased LipophilicityImproves membrane permeability .

Modifications to these structural elements can lead to variations in potency and selectivity against specific pathogens or cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against several cancer cell lines. The results indicated that compounds with a triazole-pyrimidine framework exhibited potent cytotoxicity, with IC50 values in the low micromolar range for MCF-7 cells .

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-29-13-17-24-18(26-25-17)14-5-2-7-16(11-14)23-19(28)15-6-3-10-27(12-15)20-21-8-4-9-22-20/h2,4-5,7-9,11,15H,3,6,10,12-13H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

QEJMJZCOHCAYNA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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